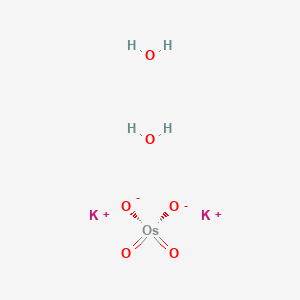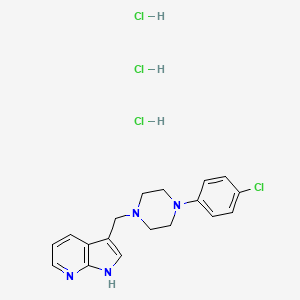![molecular formula C31H28N2O B570750 Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone CAS No. 1534326-81-2](/img/structure/B570750.png)
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone is a complex organic compound with the molecular formula C31H28N2O and a molecular weight of 444.57 g/mol . This compound is characterized by its two isoquinoline moieties connected through a methanone bridge, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone typically involves the reaction of 1-phenyl-3,4-dihydro-2(1H)-isoquinoline with a suitable methanone precursor under controlled conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to acetylcholine receptors, influencing neurotransmission and modulating pain and inflammation pathways . This interaction is crucial for its potential therapeutic effects in neurological conditions .
Comparación Con Compuestos Similares
Similar Compounds
Solifenacin: A compound with a similar isoquinoline structure, used in the treatment of overactive bladder.
1-Phenyl-3,4-dihydro-2(1H)-isoquinoline: A precursor in the synthesis of Bis[(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinyl]-methanone.
Uniqueness
This compound is unique due to its dual isoquinoline moieties connected through a methanone bridge, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
bis[(1S)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O/c34-31(32-21-19-23-11-7-9-17-27(23)29(32)25-13-3-1-4-14-25)33-22-20-24-12-8-10-18-28(24)30(33)26-15-5-2-6-16-26/h1-18,29-30H,19-22H2/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGZNDDACGLPT-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5C4C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C5[C@@H]4C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid](/img/structure/B570683.png)
![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

